molecular formula C26H25NO5S B2840608 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866845-78-5

6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2840608
CAS No.: 866845-78-5
M. Wt: 463.55
InChI Key: HFNCILCNANNODK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 2-methylbenzyl bromide in the presence of a base, followed by tosylation using p-toluenesulfonyl chloride . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or o-xylene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1-(2-methylbenzyl)-3-tosylquinolin-4(1H)-one stands out due to its tosyl group, which provides unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5S/c1-17-9-11-20(12-10-17)33(29,30)25-16-27(15-19-8-6-5-7-18(19)2)22-14-24(32-4)23(31-3)13-21(22)26(25)28/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNCILCNANNODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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